molecular formula C23H24FN3O3 B1193726 VU6001192

VU6001192

Cat. No. B1193726
M. Wt: 409.46
InChI Key: MIESVVLHUFOIOH-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382208B1

Procedure details

A solution of compound G (10 mg, 0.032 mmol), cis-2,6-dimethylmorpholine (5 μL, 0.039 mmol), and acetic acid (4.6 μL, 0.081 mmol) in dichloromethane (1 mL) were stirred for one hour. To this mixture was added sodium triacetoxyborohydride (10.2 mg, 0.048 mmol). After 16 hours, the reaction was concentrated to dryness. Purification by reverse phase HPLC afforded 5 mg (38%) of the title compound. 1H NMR (400 MHz, DMSO-d6) δ 9.23 (d, J=4.4 Hz, 1H), 8.55 (s, 1H), 8.26 (d, J=1.8 Hz, 1H), 7.77-7.73 (m, 2H), 7.65 (dd, J=8.7, 2 Hz, 1H), 7.59 (d, J=4.4 Hz, 1H), 7.52 (t, J=8.68, 8.76, 2H), 7.03 (d, J=8.68, 1H), 3.57-3.52 (m, 4H), 2.65 (d, J=10.2 Hz, 2H), 1.01 (d, J=6.3 Hz, 6H); ES-MS [M+1]+: 410.3.
Name
compound G
Quantity
10 mg
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylmorpholine
Quantity
5 μL
Type
reactant
Reaction Step One
Quantity
4.6 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10.2 mg
Type
reactant
Reaction Step Two
Name
title compound
Yield
38%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([CH:18]=O)=[CH:15][CH:16]=3)[C:11](=[O:20])[C:10]([C:21]([NH2:23])=[O:22])=[CH:9]2)=[CH:4][CH:3]=1.[CH3:24][C@H:25]1[O:30][C@@H:29]([CH3:31])[CH2:28][NH:27][CH2:26]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[CH3:24][C@H:25]1[CH2:26][N:27]([CH2:18][C:14]2[CH:13]=[C:12]3[C:17](=[CH:16][CH:15]=2)[N:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[CH:9]=[C:10]([C:21]([NH2:23])=[O:22])[C:11]3=[O:20])[CH2:28][C@@H:29]([CH3:31])[O:30]1 |f:3.4|

Inputs

Step One
Name
compound G
Quantity
10 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=C(C(C2=CC(=CC=C12)C=O)=O)C(=O)N
Name
cis-2,6-dimethylmorpholine
Quantity
5 μL
Type
reactant
Smiles
C[C@@H]1CNC[C@@H](O1)C
Name
Quantity
4.6 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.2 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
16 h
Name
title compound
Type
product
Smiles
C[C@@H]1O[C@@H](CN(C1)CC=1C=C2C(C(=CN(C2=CC1)C1=CC=C(C=C1)F)C(=O)N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.